REACTION_CXSMILES
|
ClC1C=CC=CC=1.[C:8]([C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][C:13]=1[OH:19])([CH3:11])([CH3:10])[CH3:9].[CH3:20][O:21]C(Cl)Cl>[Ti](Cl)(Cl)(Cl)Cl.O>[C:8]([C:12]1[C:13]([OH:19])=[CH:14][C:15]([CH3:18])=[C:16]([CH:17]=1)[CH:20]=[O:21])([CH3:11])([CH3:10])[CH3:9]
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=C(C=C(C=C1)C)O
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Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
COC(Cl)Cl
|
Name
|
|
Quantity
|
27.5 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
5 °C
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Type
|
CUSTOM
|
Details
|
the mixture stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction temperature between 4 and 7° C
|
Type
|
STIRRING
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Details
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The resulting mixture was stirred at 0-5° C. for 3 hours
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Duration
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3 h
|
Type
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CUSTOM
|
Details
|
the temperature below 14° C
|
Type
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EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (200 mL)
|
Type
|
EXTRACTION
|
Details
|
the resulting organic layer was extracted with 12% hydrochloric acid (2×75 mL)
|
Type
|
ADDITION
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Details
|
The combined aqueous acid layers were diluted with water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
back extracted with ethyl acetate (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
EXTRACTION
|
Details
|
the whole extracted with 15% KOH (3×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with 1:1 ethyl acetate/toluene (2×150 mL)
|
Type
|
EXTRACTION
|
Details
|
back extracted with water (2×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
the organic solution concentrated to approximately 75 mL
|
Type
|
ADDITION
|
Details
|
5-tert-Butyl-4-hydroxy-2-methylbenzaldehyde seed crystals were added
|
Type
|
STIRRING
|
Details
|
the mixture stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25° C
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the product washed with toluene (30 mL) and vacuum
|
Type
|
CUSTOM
|
Details
|
dried at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C(=CC(=C(C=O)C1)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |